Benzamide,n-(4-iodo-2-pyridinyl)-
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Overview
Description
Benzamide, n-(4-iodo-2-pyridinyl)-, is a chemical compound characterized by the presence of a benzamide group attached to a pyridine ring substituted with an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, n-(4-iodo-2-pyridinyl)-, typically involves the reaction of 4-iodo-2-aminopyridine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for benzamide, n-(4-iodo-2-pyridinyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzamide, n-(4-iodo-2-pyridinyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and ligands in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions include substituted benzamides, N-oxides, and coupled products with various functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, benzamide, n-(4-iodo-2-pyridinyl)-, is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance its biological activity and selectivity .
Industry
In the industrial sector, benzamide, n-(4-iodo-2-pyridinyl)-, is used in the development of advanced materials, such as polymers and coatings. Its unique properties can contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of benzamide, n-(4-iodo-2-pyridinyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)-benzamide: Similar structure but lacks the iodine substitution.
N-(4-methylpyridin-2-yl)-benzamide: Contains a methyl group instead of an iodine atom.
N-(5-chloropyridin-2-yl)-benzamide: Substituted with a chlorine atom instead of iodine.
Uniqueness
Benzamide, n-(4-iodo-2-pyridinyl)-, is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substitution can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-iodopyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O/c13-10-6-7-14-11(8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBYXNPMWWDVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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